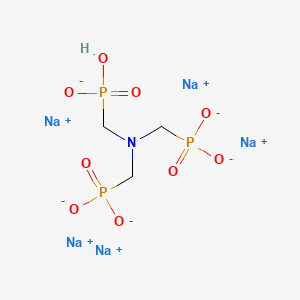
Dequest 2006
Descripción general
Descripción
[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt is a useful research compound. Its molecular formula is C3H7NNa5O9P3 and its molecular weight is 408.96 g/mol. The purity is usually 95%.
The exact mass of the compound [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la formación de incrustaciones y control de la corrosión
Dequest 2006 se utiliza ampliamente como inhibidor de la formación de incrustaciones y controlador de la corrosión en varios sistemas de agua. Previene la formación de depósitos minerales y protege las superficies metálicas de la corrosión, particularmente en el tratamiento de agua de calderas y los sistemas de agua de refrigeración . Su eficacia se atribuye a su capacidad para secuestrar iones metálicos e inhibir el crecimiento de cristales.
Detergentes y agentes de limpieza
En la formulación de detergentes y agentes de limpieza, this compound actúa como un agente quelante, uniéndose a los iones de agua dura para mejorar la eficiencia de la limpieza. Se utiliza en detergentes domésticos, limpiadores industriales y compuestos para el lavado de platos institucional para evitar la interferencia de los iones metálicos en el proceso de limpieza .
Cosméticos y productos para el cuidado personal
This compound sirve como emulsificante y estabilizador en formulaciones cosméticas. Se utiliza en productos como champús y artículos para el cuidado de la piel para mejorar la textura y la estabilidad, asegurando la longevidad y la eficacia de los productos cosméticos .
Aplicaciones industriales
Este compuesto encuentra aplicaciones en procesos industriales como la modificación del cemento, donde modifica las propiedades del cemento, mejorando su durabilidad y trabajabilidad. También se utiliza en galvanoplastia y acabado de metales para evitar la formación de incrustaciones y mantener la calidad de las superficies metálicas .
Tratamiento del agua
En el tratamiento del agua, incluidas las operaciones de desalación y el tratamiento de agua geotérmica, this compound se utiliza para controlar la formación de incrustaciones y gestionar la dureza del agua, lo que es crucial para la longevidad y la eficiencia de los sistemas de tratamiento de agua .
Investigación y desarrollo
This compound está involucrado en la investigación científica para el desarrollo de nuevos materiales y tecnologías. Por ejemplo, se ha estudiado como un posible socio aniónico para líquidos iónicos conductores en aplicaciones de almacenamiento y transferencia de energía. Se están explorando su estructura y propiedades para su uso en medios altamente conductores donde la transferencia de carga se logra mediante el movimiento de protones .
Mecanismo De Acción
Target of Action
Dequest 2006, also known as [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt or Pentasodium aminotrimethylene phosphonate, primarily targets the formation of scale and corrosion . It is a general-purpose, cost-effective scale inhibitor .
Mode of Action
This compound interacts with its targets by inhibiting the formation of scale and providing corrosion inhibition with zinc and phosphates . It acts as a chelant, forming stable complexes with metal ions, which prevents them from participating in chemical reactions that can lead to scale or corrosion .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in scale formation and corrosion. By chelating metal ions, this compound disrupts the pathways that lead to the precipitation of these ions as scale . It also interferes with the biochemical reactions that cause corrosion, particularly those involving zinc and phosphates .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of scale formation and corrosion. By chelating metal ions, this compound prevents these ions from precipitating as scale or participating in corrosion reactions . This results in improved system performance and longevity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chelating agents could compete with this compound for metal ions, potentially reducing its effectiveness. Similarly, the concentration of metal ions in the system can affect the degree to which scale formation and corrosion are inhibited .
Propiedades
IUPAC Name |
pentasodium;[bis(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12NO9P3.5Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMVGFXROCQIZ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NNa5O9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6419-19-8 (Parent) | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8029232 | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Aqueous solution: Clear pale yellow liquid; [MSDSonline] | |
| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2235-43-0 | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentasodium nitrilotris(methylenephosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentasodium hydrogen C,C',C''-nitrilotris(methylphosphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTASODIUM AMINOTRIMETHYLENE PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEE518JT88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENTASODIUM NITRILOTRIS(METHYLENEPHOSPHONATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Pentasodium aminotrimethylene phosphonate (also known as [Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt or Dequest® 2006) in the stability of fluorescent whitening agents (FWAs) like DSBP?
A1: Pentasodium aminotrimethylene phosphonate acts as a chelating agent, effectively inhibiting the degradation of the fluorescent whitening agent DSBP caused by hypochlorite in the presence of transition metal ions. [] This degradation is catalyzed by metal ions commonly found in tap water, with Fe2+ exhibiting the strongest catalytic effect, followed by Mn2+, and then Cu2+ and Fe3+ showing comparable effects. [] The addition of Pentasodium aminotrimethylene phosphonate in a 20:1 mole ratio (chelator:metal ion) completely halts this degradation process. [] This protective effect highlights its potential in preserving the efficacy and longevity of FWAs in applications where hypochlorite exposure is inevitable.
Q2: How does the chelating ability of Pentasodium aminotrimethylene phosphonate compare to other complex-forming agents like EDTA in the context of FWA degradation?
A2: Interestingly, while Pentasodium aminotrimethylene phosphonate effectively inhibits FWA degradation, EDTA, another common chelating agent, was found to accelerate the degradation process. [] This contrasting behavior suggests that the specific chelation mechanism and the resulting metal complexes formed play a crucial role in influencing the stability of FWAs in the presence of hypochlorite. This highlights the importance of carefully selecting appropriate stabilizing agents for specific applications, considering their potential interactions with both the target compound and other components in the system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















